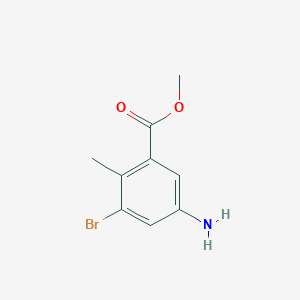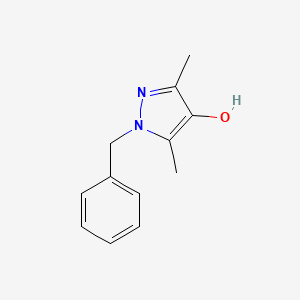
1,1-diphenylbut-3-en-2-one
Descripción general
Descripción
1,1-diphenylbut-3-en-2-one is an organic compound that belongs to the class of acrylates It is characterized by the presence of an acryloyl group attached to a diphenylmethane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-diphenylbut-3-en-2-one can be synthesized through the reaction of diphenylmethane with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an inert solvent like dichloromethane under controlled temperature conditions to prevent side reactions. The general reaction scheme is as follows:
Diphenylmethane+Acryloyl Chloride→this compound+Hydrochloric Acid
Industrial Production Methods
In industrial settings, the production of acryloyldiphenylmethane may involve continuous flow processes to ensure high efficiency and yield. The use of continuous flow reactors allows for better control over reaction parameters, minimizing the formation of unwanted by-products and enhancing the overall safety of the process .
Análisis De Reacciones Químicas
Types of Reactions
1,1-diphenylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted diphenylmethane derivatives.
Aplicaciones Científicas De Investigación
1,1-diphenylbut-3-en-2-one has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of functional polymers with specific properties such as enhanced thermal stability and mechanical strength.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives, due to its ability to form cross-linked polymer networks.
Biological Research: This compound derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of acryloyldiphenylmethane involves its ability to undergo polymerization reactions, forming long-chain polymers. The acryloyl group acts as a reactive site, allowing for the formation of covalent bonds with other monomers. This process is facilitated by the presence of initiators such as free radicals or UV light, leading to the formation of cross-linked polymer networks .
Comparación Con Compuestos Similares
Similar Compounds
Acryloylbenzene: Similar to acryloyldiphenylmethane but with a single phenyl group.
Methacryloyldiphenylmethane: Contains a methacryloyl group instead of an acryloyl group.
Uniqueness
1,1-diphenylbut-3-en-2-one is unique due to the presence of two phenyl groups, which enhance its ability to participate in various chemical reactions and form stable polymer networks. This structural feature distinguishes it from other acrylate compounds and contributes to its diverse applications in polymer chemistry and materials science .
Propiedades
IUPAC Name |
1,1-diphenylbut-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-2-15(17)16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12,16H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOFBXHKDLXZNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[(3,5-dimethylphenyl)formamido]-3-methylbutanoic acid](/img/structure/B7940859.png)
![(2R)-2-[(dimethylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B7940860.png)



![Methyl 2-[(2R)-2-amino-N,3-dimethylbutanamido]acetate](/img/structure/B7940884.png)
![(2R)-2-[(2R)-2-amino-3-methylbutanamido]propanoic acid](/img/structure/B7940888.png)






